molecular formula C29H36N2O9 B601728 Dehydro Ivabradine Oxalate CAS No. 1346558-08-4

Dehydro Ivabradine Oxalate

Cat. No.: B601728
CAS No.: 1346558-08-4
M. Wt: 556.62
InChI Key:
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Description

Dehydro Ivabradine Oxalate is a chemical compound with the molecular formula C29H36N2O9 and a molecular weight of 556.60 g/mol It is a derivative of Ivabradine, a medication primarily used for the symptomatic treatment of chronic stable angina and heart failure

Mechanism of Action

Target of Action

Dehydro Ivabradine Oxalate primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the “funny” channel pacemaker current (If) in the sinoatrial node of cardiac tissue . These channels play a crucial role in controlling the heart rate .

Mode of Action

this compound acts by selectively inhibiting the If channels in a dose-dependent manner . This selective inhibition disrupts the If ion current flow, prolonging diastolic depolarization, slowing firing in the sinoatrial node, and ultimately reducing the heart rate . This results in more blood flow to the myocardium .

Biochemical Pathways

It’s known that the compound’s action on the if channels influences the heart rate control mechanisms . In a mouse study, ivabradine prevented the progression from coxsackievirus-induced myocarditis to dilated cardiomyopathy through inhibition of the p38 MAPK pathway .

Pharmacokinetics

Ivabradine has a bioavailability of 40%, is 70% protein-bound, and is metabolized in the liver (first-pass) >50% via CYP3A4-mediated pathways . The elimination half-life is approximately 2 hours, and it is excreted via the kidneys and feces .

Result of Action

The primary result of this compound’s action is a reduction in heart rate, which can lead to more blood flow to the myocardium . This can reduce the risk of hospitalization for worsening heart failure in adult patients and treat stable symptomatic heart failure as a result of dilated cardiomyopathy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inhibitors such as ketoconazole or macrolide antibiotics can alter the pharmacokinetics of ivabradine

Biochemical Analysis

Biochemical Properties

Ivabradine, a related compound, acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion, resulting in a lower heart rate and thus more blood to flow to the myocardium . It’s plausible that Dehydro Ivabradine Oxalate may interact with similar enzymes, proteins, and biomolecules.

Cellular Effects

Ivabradine has been associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time . It’s possible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Ivabradine lowers heart rate by selectively inhibiting If channels in the heart in a concentration-dependent manner without affecting any other cardiac ionic channels . This could suggest a similar mechanism of action for this compound.

Temporal Effects in Laboratory Settings

Ivabradine has demonstrated improved clinical outcomes due to reduction in heart failure readmissions

Dosage Effects in Animal Models

Ivabradine has shown favorable effects on left ventricular remodeling in animal models by decreasing cardiomyocyte hypertrophy and interstitial fibrosis .

Metabolic Pathways

Dysregulated oxalate metabolism has been linked to cardiovascular diseases , suggesting that this compound could potentially interact with enzymes or cofactors involved in oxalate metabolism.

Transport and Distribution

Ivabradine is a HCN channel blocker used to reduce the risk of hospitalization for worsening heart failure in adult patients , suggesting that this compound may have similar transport and distribution characteristics.

Subcellular Localization

Subcellular localization can be a potential treatment target in disease therapy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Ivabradine Oxalate involves multiple steps, starting from the basic structure of Ivabradine. The process typically includes the following steps:

    Formation of the Core Structure: The core structure of Ivabradine is synthesized through a series of reactions involving the formation of a bicyclo[4.2.0]octa-1,3,5-triene ring system.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This includes the addition of methoxy groups and the formation of the benzazepinone ring.

    Oxalate Formation: The final step involves the reaction of the synthesized compound with oxalic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Dehydro Ivabradine Oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Dehydro Ivabradine Oxalate has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Dehydro Ivabradine Oxalate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. These modifications can potentially enhance its efficacy, reduce side effects, or provide new therapeutic applications .

Properties

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZJJKAYCYVLIR-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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